N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
N-(4-(N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide is a structurally complex synthetic molecule featuring a benzo[b][1,4]oxazepin core fused with a sulfamoylphenylacetamide moiety. The benzo[b][1,4]oxazepin system is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with isobutyl and dimethyl groups at position 5 and 3/3, respectively. The sulfamoyl group bridges the oxazepin ring to a 3-methylphenylacetamide fragment. Structural characterization of such molecules typically employs crystallographic tools like SHELX and ORTEP-III, which are standard for resolving complex molecular geometries .
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-15(2)13-27-20-9-7-19(12-21(20)32-14-24(5,6)23(27)29)26-33(30,31)22-10-8-18(11-16(22)3)25-17(4)28/h7-12,15,26H,13-14H2,1-6H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILYTPVKLNRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfamoyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which are associated with various biological activities. Understanding its biological activity can provide insights into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. Its structure includes an acetamide group linked to a phenyl ring that is further substituted with a sulfamoyl group.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 426.5 g/mol |
| Structure | Sulfamoyl derivative |
The biological activity of this compound is largely attributed to its interaction with specific biological targets. The presence of the sulfamoyl group suggests potential inhibitory effects on various enzymes and receptors involved in disease pathways.
Potential Targets:
- RIP1 Kinase : Preliminary studies indicate that compounds similar to this one may inhibit RIP1 kinase, which plays a crucial role in inflammatory responses and programmed cell death pathways. Dysregulation of RIP1 is linked to neurodegenerative diseases and cancer.
- Apoptosis Pathways : The compound may influence apoptosis signaling pathways by modulating protein interactions involved in cell survival and death.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Here are notable findings:
Study 1: Inhibition of RIP1 Kinase
In vitro assays demonstrated that this compound exhibited significant inhibition of RIP1 kinase activity. This inhibition was associated with reduced inflammatory cytokine production in cellular models.
Study 2: Apoptosis Modulation
Another investigation assessed the compound's role in apoptosis modulation. Results indicated that treatment with the compound led to increased apoptosis in cancer cell lines through the activation of caspases.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds sharing structural features with N-(4-(N-(5-isobutyl...)):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-bromo-N-(5-isobutyl-3,3-dimethyl...) | Contains bromo substituent | Enhanced reactivity |
| 3-fluoro-N-(5-isobutyl-3-methylbenzamide) | Fluorinated variant | Altered pharmacokinetics |
| N-[3,3-dimethyl-5-(2-methylpropyl)...] | Similar oxazepin core | Diverse biological activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with sulfonamide- and acetamide-containing derivatives, as evidenced by high similarity scores (0.86–0.94) to analogs listed in . Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
| Compound Name | CAS Number | Similarity Score | Key Structural Differences | Hypothesized Bioactivity* |
|---|---|---|---|---|
| N-(4-(N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide | Not Provided | Reference | Benzo[b][1,4]oxazepin core; isobutyl, dimethyl substituents | Potential protease/CNS targets |
| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide | 156324-47-9 | 0.86 | Isoxazole ring replaces benzooxazepin; methylsulfonamido group | Antibacterial/anti-inflammatory |
| 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide | 901397-84-0 | 0.94 | Chloroacetamide side chain; 5-methylisoxazole substituent | Enhanced lipophilicity; kinase inhibition |
| 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide | 133071-57-5 | 0.91 | Chloropropanamide chain; extended alkyl substituent | Altered pharmacokinetics |
| 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid | 795287-23-9 | 0.89 | Carboxylic acid terminus; increased polarity | Tubulin inhibition/antiproliferative |
*Bioactivity hypotheses are inferred from structural motifs common to known drug classes (e.g., sulfonamides for antibacterial activity, chloro substituents for enhanced membrane penetration) .
Key Findings:
Core Heterocycle Variations : The benzooxazepin core in the target compound is distinct from the isoxazole rings in analogs, which may influence binding specificity. Isoxazoles are associated with anti-inflammatory activity, while benzo-fused systems often exhibit CNS activity .
Chloroacetamide groups (e.g., in CAS 901397-84-0) increase lipophilicity, likely improving blood-brain barrier penetration . Carboxylic acid moieties (CAS 795287-23-9) introduce polarity, possibly favoring solubility and tubulin-binding interactions .
Sulfamoyl Linker : Common across all analogs, this group is critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets) .
Research Implications and Limitations
While structural comparisons highlight functional possibilities, explicit pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize:
- Crystallographic Analysis : Using SHELX or ORTEP-III to resolve 3D conformation and intermolecular interactions .
- Bioactivity Screening : Testing against enzyme panels (e.g., kinases, proteases) to validate hypothesized targets.
- SAR Studies : Systematic modification of substituents (e.g., replacing isobutyl with cyclopropyl) to optimize potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how is structural confirmation achieved?
The synthesis typically involves multi-step reactions, including sulfonamide coupling, nucleophilic substitution, and amidation. Key steps include:
- Sulfonamide Formation : Reacting the oxazepin-8-amine precursor with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) at 0–5°C .
- Chromatographic Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates .
- Structural Confirmation : High-resolution NMR (1H, 13C) and HPLC-MS are used to verify purity and connectivity. For example, the acetamide proton appears as a singlet near δ 2.1 ppm, while sulfonamide protons resonate downfield (δ 10–12 ppm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- NMR Spectroscopy : 1D and 2D NMR (COSY, HSQC) resolve overlapping signals in the aromatic and oxazepine regions .
- HPLC with UV/Vis Detection : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect byproducts .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational quantum chemistry guide the optimization of reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energetics for sulfonamide coupling and cyclization steps. For example:
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for oxazepine ring formation .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions . Experimental validation involves kinetic profiling (e.g., in situ IR spectroscopy) to compare predicted vs. observed rate constants .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Dose-Response Meta-Analysis : Pool data from enzyme inhibition assays (e.g., IC50) and animal models (e.g., ED50) using mixed-effects models to account for variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites in plasma that may explain discrepancies between cell-based and whole-organism studies .
- Receptor Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate structural modifications (e.g., isobutyl vs. ethyl substituents) with binding affinity changes .
Q. How is crystallographic software like SHELX applied to determine the compound’s 3D structure?
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) at 100 K resolves the oxazepine ring conformation and sulfonamide geometry .
- Refinement with SHELXL : Isotropic/anisotropic displacement parameters refine bond lengths and angles. The Flack parameter verifies absolute configuration .
- Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking interactions critical for stability .
Q. What challenges arise in scaling up synthesis while maintaining yield and purity?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in batch reactors to optimize temperature (e.g., 60–80°C for amidation) and stirring rates .
- Membrane Separation : Nanofiltration removes low-molecular-weight impurities (e.g., unreacted sulfonyl chloride) during workup .
- Design of Experiments (DoE) : Fractional factorial designs identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
